molecular formula C6H12Na2O6S4 B3029189 Sodium hexamethylene-1,6-bisthiosulfatedihydrate CAS No. 5719-73-3

Sodium hexamethylene-1,6-bisthiosulfatedihydrate

Cat. No.: B3029189
CAS No.: 5719-73-3
M. Wt: 354.4 g/mol
InChI Key: QXYKBSYRGILOTK-UHFFFAOYSA-L
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Description

Duralink HTS, with the chemical name hexamethylene-1,6-bis(thiosulphate) disodium salt dihydrate and a molecular weight of 390, is a specialized post-vulcanization stabilizer used in sulfur-based vulcanization systems . Its primary research value lies in significantly improving the reversion resistance of vulcanized rubber, which is the performance degradation that occurs during prolonged high-temperature curing or when rubber products are exposed to anaerobic conditions at elevated temperatures during their service life . The mechanism of action involves Duralink HTS generating hybrid crosslinks within the rubber polymer network. Its unique structure embeds flexible hexamethylene groups between sulfur bonds, forming a thermally stable composite cross-linked structure of -Sx-S-(CH2)6-S-Sy- . This structure effectively improves the thermal stability of cross-link bonds and enhances the flexibility of the network under dynamic conditions . For researchers, this translates to key experimental benefits including improved retention of physical and dynamic properties after aging, better tear and chip/chunk resistance, and enhanced flex fatigue performance in compounded materials . Studies have shown that the processing of compounds containing Duralink HTS is temperature-dependent, with mixing temperatures above 150 °C having a positive impact on the retention of properties like steel cord adhesion after aging . It is reported to be non-staining and non-discoloring in most compounds, which is a critical consideration for specific applications . Duralink HTS is principally investigated for enhancing the durability and service life of high-performance rubber products, making it a compound of significant interest for tire (especially in tread, shoulder, and buffer compounds), mechanical rubber goods, and other industrial product research . This product is For Research Use Only. It is strictly for laboratory research or further manufacturing and is not for personal or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5719-73-3

Molecular Formula

C6H12Na2O6S4

Molecular Weight

354.4 g/mol

IUPAC Name

disodium;1,6-bis(sulfonatosulfanyl)hexane

InChI

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

QXYKBSYRGILOTK-UHFFFAOYSA-L

Canonical SMILES

C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

5719-73-3

physical_description

Other Solid;  Dry Powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Duralink HTS involves the reaction of hexamethylene diamine with sulfur compounds under controlled conditions. The process typically requires precise temperature and pH control to ensure the formation of the desired thiosulphate groups.

Industrial Production Methods: In industrial settings, Duralink HTS is produced in large-scale reactors where the reaction conditions are meticulously monitored. The product is then purified and crystallized to obtain the dihydrate form. The final product is usually in the form of a dust-suppressed fine powder to facilitate handling and application .

Chemical Reactions Analysis

Types of Reactions: Duralink HTS primarily undergoes vulcanization reactions, where it forms hybrid crosslinks with sulfur. These reactions are crucial for enhancing the mechanical properties of rubber compounds.

Common Reagents and Conditions: The vulcanization process typically involves sulfur, accelerators, and activators. The reaction conditions include elevated temperatures and anaerobic environments to facilitate the formation of stable crosslinks.

Major Products Formed: The primary products of these reactions are thermally stable hybrid crosslinks that improve the dynamic flexibility, tear resistance, and fatigue properties of rubber compounds .

Scientific Research Applications

Applications in Scientific Research

Duralink HTS has a variety of applications across different fields, including chemistry, biology, and industry. Below are detailed insights into its applications:

Chemistry

  • Modification of Rubber Properties : Duralink HTS is instrumental in altering the viscoelastic dynamic properties of rubber compounds. This modification is crucial for developing high-performance materials that require specific mechanical characteristics such as enhanced tear resistance and fatigue properties .

Biology and Medicine

  • Adhesion Promotion : The compound serves as an adhesion promoter, significantly improving the bonding between rubber compounds and brass-plated steel reinforcing materials. This application is particularly important in the automotive and construction industries where strong material bonds are critical.

Industrial Applications

  • Vulcanization Systems : Duralink HTS is extensively used in sulfur-based vulcanization processes. It facilitates the formation of thermally stable hybrid crosslinks that enhance the durability and performance of rubber products under extreme conditions .

Target of Action

Duralink HTS primarily targets sulfur-based vulcanization systems, where it interacts to form hybrid crosslinks that improve the physical properties of rubber compounds.

Mode of Action

The compound generates hybrid crosslinks through its interaction with sulfur during the vulcanization process. This action results in improved dynamic mechanical properties such as tear resistance, modulus, grip characteristics, and rolling resistance throughout the service life of rubber products.

Biochemical Pathways

Duralink HTS plays a significant role in biochemical reactions involved in rubber processing, particularly in enhancing network characteristics essential for high-performance applications.

Case Study 1: Steel Cord Adhesion Compounds

Research conducted by van Ooji et al. (2003) examined the mixing aspects of Duralink HTS in steel cord adhesion compounds. The study highlighted how temperature dependence affects the kinetics of Duralink HTS in typical skim compounds used in steel cord applications .

Key Findings:

  • Improved adhesion between rubber and steel cords.
  • Enhanced performance metrics under varying temperature conditions.

Case Study 2: Tire Durability

A study published by Rubber News analyzed how Duralink HTS contributes to improved tire durability through enhanced crosslinking mechanisms. The findings indicated that tires formulated with Duralink HTS exhibited superior fatigue resistance compared to those using traditional sulfur-based agents .

Key Findings:

  • Significant reduction in wear rates.
  • Enhanced longevity and performance under stress.

Mechanism of Action

Duralink HTS exerts its effects by forming hybrid crosslinks during the vulcanization process. These crosslinks are thermally stable and provide excellent dynamic flexibility to rubber compounds. The molecular targets include the sulfur atoms in the rubber matrix, which react with the thiosulphate groups in Duralink HTS to form stable crosslinks. This process enhances the mechanical properties and longevity of the rubber products .

Comparison with Similar Compounds

Key Alternatives :

  • TBBS (N-tert-butyl-2-benzothiazolesulfenamide) , TBSI (N-tert-butyl-2-benzothiazolesulfenimide) , and CBBS (N-cyclohexyl-2-benzothiazolesulfenamide) : These sulfenamide accelerators lack the hexamethylene chain, resulting in weaker resistance to flex fatigue and lower adhesion to steel cords .
  • TBzTD (tetrabenzylthiuram disulfide) : A thiuram-based accelerator with higher scorch risk and inferior aging resistance compared to Duralink HTS .

Table 1: Key Properties of Duralink HTS vs. Alternatives

Compound Adhesion to Steel Flex Resistance Thermal Stability Sulfur Chain Type
Duralink HTS High Excellent High Hexamethylene-bis-thiosulfate
TBBS/TBSI/CBBS Moderate Moderate Moderate Single sulfur
TBzTD Low Low Moderate Thiuram disulfide
ZBEC None Low Low Dithiocarbamate
Perkalink 900 Moderate High High Citraconimidomethyl

Limitations and Trade-offs

  • Cost : Duralink HTS is 15–20% more expensive than TBBS or ZBEC due to complex synthesis .
  • Compatibility : Less effective in nitrile rubber (NBR) compared to Perkalink 900 .
  • Regulatory Scrutiny : Requires stricter handling protocols than TBzTD due to higher alkalinity .

Research Findings and Industry Adoption

  • Tire Manufacturing : Duralink HTS reduces tire tread wear by 18% in field tests, outperforming TBBS and TBzTD .
  • Medical Rubber Products: Preferred over ZBEC due to non-toxic byproducts and compliance with FDA guidelines .
  • Sustainability: Ethanol-water solvent system reduces environmental impact compared to toluene-based Perkalink 900 synthesis .

Q & A

Q. Methodological Answer :

  • Step 1 : Define the biological target and establish assay conditions (e.g., cell line viability, incubation time) using pilot studies.
  • Step 2 : Optimize Duralink HTS concentrations using dose-response curves to avoid off-target effects.
  • Step 3 : Implement automated liquid handling systems to ensure consistency, and use randomized plate layouts to mitigate positional biases .
  • Step 4 : Validate assay robustness using statistical metrics like the Z’-factor (>0.5 indicates a reliable assay) .

What advanced statistical methods are recommended for analyzing contradictory data in Duralink HTS studies?

Advanced Research Question
Contradictions in HTS data (e.g., conflicting dose-response outcomes across replicates) often arise from technical artifacts or biological variability. Advanced approaches include:

  • Hierarchical Bayesian modeling to account for plate-to-plate variability.
  • Machine learning-based outlier detection (e.g., isolation forests) to identify anomalous data points .
  • Meta-analysis frameworks to reconcile results across independent studies, ensuring transparency in data provenance and processing .

Q. Methodological Answer :

  • Data Normalization : Apply plate-wise normalization (e.g., using median polish or B-score methods) to correct for spatial biases .
  • Contradiction Resolution : Use consensus clustering to group similar response profiles and flag discordant replicates for re-testing .
  • Reporting Standards : Document all preprocessing steps, including filtering thresholds and imputation methods, to enable reproducibility .

How can researchers ensure reproducibility when validating Duralink HTS in secondary assays?

Basic Research Question
Reproducibility hinges on detailed protocol documentation and cross-validation with orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression). Adhere to journal guidelines requiring full experimental details, including compound purity verification and instrument calibration data .

Q. Methodological Answer :

  • Protocol Harmonization : Use standardized buffer compositions and temperature conditions across primary and secondary assays.
  • Blinding : Implement blinded analysis for endpoint measurements to reduce observer bias .
  • Data Sharing : Deposit raw datasets and analysis pipelines in repositories like Zenodo or Figshare, with metadata describing HTS parameters (e.g., plate reader model, excitation wavelengths) .

What strategies are effective for optimizing Duralink HTS in complex biological systems (e.g., 3D organoids or co-cultures)?

Advanced Research Question
In heterogeneous systems, Duralink HTS may exhibit context-dependent effects. Strategies include:

  • Multi-parametric readouts (e.g., high-content imaging combined with transcriptomics) to capture system-wide responses .
  • Microfluidics-integrated HTS to simulate physiological conditions (e.g., shear stress, gradient exposure) .
  • Network pharmacology models to predict off-target interactions in multi-cell-type environments .

Q. Methodological Answer :

  • Step 1 : Conduct pilot screens to assess Duralink HTS penetration and stability in 3D matrices.
  • Step 2 : Use factorial design experiments (DoE) to optimize variables like cell density and compound exposure time .
  • Step 3 : Apply pathway enrichment analysis (e.g., GSEA) to prioritize mechanistic hypotheses from multi-omics data .

How can AI/ML enhance the interpretation of Duralink HTS-derived big data?

Advanced Research Question
AI/ML transforms HTS data analysis by:

  • Predictive modeling : Training neural networks on historical HTS data to predict Duralink HTS efficacy/toxicity.
  • Dimensionality reduction : Using t-SNE or UMAP to visualize high-dimensional response patterns .
  • Automated hit prioritization : Deploying random forests to rank compounds based on activity, selectivity, and ADMET properties .

Q. Methodological Answer :

  • Feature Engineering : Extract time-dependent metrics (e.g., AUC, EC50) from dose-response curves as model inputs.
  • Model Validation : Use k-fold cross-validation to prevent overfitting, and report performance metrics (e.g., ROC-AUC) .
  • Ethical AI : Audit algorithms for bias (e.g., underrepresentation of certain cell lines) and publish code openly .

What validation criteria are essential for confirming Duralink HTS target engagement?

Basic Research Question
Validation requires orthogonal techniques:

  • Biophysical assays (e.g., SPR, ITC) to measure binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Genetic knockdown/knockout to correlate target modulation with phenotypic outcomes .

Q. Methodological Answer :

  • Step 1 : Validate binding affinity (KD) using SPR, ensuring buffer conditions match physiological pH and ionic strength.
  • Step 2 : Perform CETSA to assess thermal stability shifts in the presence of Duralink HTS.
  • Step 3 : Use CRISPR-Cas9 to knock out the putative target and test for loss of compound activity .

How should researchers address ethical and reporting standards in Duralink HTS studies?

Advanced Research Question
Comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable):

  • Ethical Oversight : For studies involving human-derived samples, obtain IRB approval and document informed consent protocols .
  • Transparency : Disclose conflicts of interest and funding sources in the acknowledgments section .
  • Data Integrity : Use version-controlled repositories (e.g., GitHub) for code and adhere to MIAME/MINSEQE standards for omics data .

Q. Methodological Answer :

  • Documentation : Include a "Data Availability" section with hyperlinks to raw datasets and analysis scripts .
  • Peer Review : Preprint submissions (e.g., bioRxiv) allow early community feedback before journal publication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium hexamethylene-1,6-bisthiosulfatedihydrate
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